2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Description
2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene-based derivative featuring a 3,4-dichlorobenzoyl group at the 2-position and a 1,3-dioxolan-2-yl substituent at the 5-position. The 1,3-dioxolan-2-yl group, a cyclic acetal, may improve solubility in polar solvents due to its oxygen-rich structure . This compound is structurally related to analogs investigated in pharmaceuticals, materials science, and organic synthesis .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-9-2-1-8(7-10(9)16)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJAZJQNWAVZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641971 | |
| Record name | (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-94-4 | |
| Record name | (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the 3,4-Dichlorobenzoyl Group: This step involves the acylation of the thiophene ring using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 1,3-Dioxolan-2-yl Group: The final step is the formation of the 1,3-dioxolan-2-yl group through the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical structural analogs and their properties:
Electronic and Solubility Effects
- In contrast, the 3,4-dimethylbenzoyl analog () improves solubility due to methyl groups’ inductive effects .
- Role of the Dioxolane Group: The 1,3-dioxolan-2-yl moiety increases polarity, improving solubility in solvents like ethanol or DMSO. This feature is critical for pharmaceutical applications requiring bioavailability .
Biological Activity
2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a thiophene ring, which is known for its diverse biological activities, and is further modified with a dichlorobenzoyl group and a dioxolane moiety. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H10Cl2O3S
- Molecular Weight : 329.20 g/mol
- CAS Number : 898778-94-4
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Thiophene Ring : The thiophene core is synthesized through cyclization reactions involving suitable precursors.
- Acylation with 3,4-Dichlorobenzoyl Chloride : This step utilizes Lewis acid catalysts to facilitate the introduction of the dichlorobenzoyl group.
- Formation of the Dioxolane Group : The final modification involves the reaction with ethylene glycol under acidic conditions to form the dioxolane moiety .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. While specific pathways remain under investigation, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that derivatives can inhibit bacterial growth and exhibit antifungal properties.
- Anticancer Activity : Analogous compounds have been evaluated for their cytotoxic effects against cancer cell lines.
| Study | Biological Activity | IC50 Value |
|---|---|---|
| [Study 1] | Antimicrobial | 15 µM |
| [Study 2] | Cytotoxicity (Cancer Cells) | 25 µM |
Case Studies
Several case studies highlight the therapeutic potential of thiophene derivatives:
- Anticancer Properties : A study found that thiophene-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
- Neuroprotective Effects : Research indicates that certain thiophene derivatives can protect neuronal cells from oxidative stress, thus presenting potential applications in neurodegenerative diseases.
Computational Studies
In silico studies have been employed to predict the binding interactions of this compound with target proteins. Molecular docking simulations suggest favorable interactions with active sites of enzymes relevant to its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
